molecular formula C25H27N3O4 B11381512 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11381512
M. Wt: 433.5 g/mol
InChI Key: BFYQFPBUMQEABN-UHFFFAOYSA-N
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Description

5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. Common starting materials include substituted phenyl hydrazines and ethoxypropyl derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may exhibit interesting bioactivities, such as anti-inflammatory, antimicrobial, or anticancer properties. It can be used in assays to study its effects on different biological pathways.

Medicine

Potential medicinal applications include the development of new drugs targeting specific diseases. Its interactions with biological targets can be explored to design effective therapeutic agents.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
  • 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-(methoxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Uniqueness

Compared to similar compounds, 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one may exhibit unique properties due to the presence of specific functional groups. These groups can influence its reactivity, bioactivity, and overall chemical behavior.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(3-prop-2-enoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H27N3O4/c1-3-14-32-18-10-7-9-17(16-18)24-21-22(19-11-5-6-12-20(19)29)26-27-23(21)25(30)28(24)13-8-15-31-4-2/h3,5-7,9-12,16,24,29H,1,4,8,13-15H2,2H3,(H,26,27)

InChI Key

BFYQFPBUMQEABN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCC=C

Origin of Product

United States

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